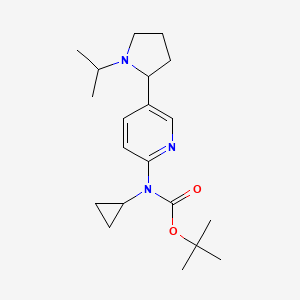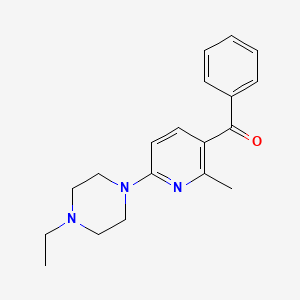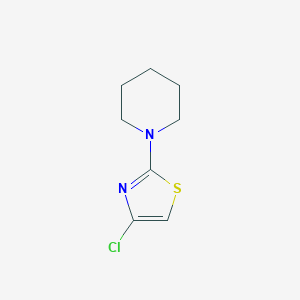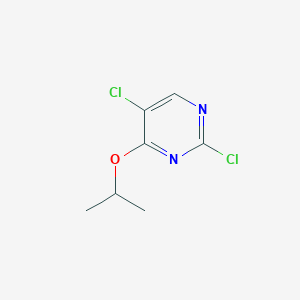
2,5-Dichloro-4-isopropoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-isopropoxypyrimidine is a chemical compound with the molecular formula C7H8Cl2N2O It is a pyrimidine derivative characterized by the presence of two chlorine atoms and an isopropoxy group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-isopropoxypyrimidine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the isopropoxy group. One common method involves the reaction of 2,5-dichloropyrimidine with isopropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain high-quality material.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-isopropoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea can be used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyrimidine ring with aromatic groups.
Scientific Research Applications
2,5-Dichloro-4-isopropoxypyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-isopropoxypyrimidine depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of chlorine atoms and the isopropoxy group can influence its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors in metabolic or signaling pathways.
Comparison with Similar Compounds
- 2,4-Dichloro-5-isopropoxypyrimidine
- 2,5-Dichloro-4-methoxypyrimidine
- 2,5-Dichloro-4-ethoxypyrimidine
Comparison: 2,5-Dichloro-4-isopropoxypyrimidine is unique due to the specific positioning of its chlorine atoms and the isopropoxy group. This configuration can result in different chemical reactivity and biological activity compared to its analogs. For example, the isopropoxy group may provide steric hindrance that affects binding interactions, while the chlorine atoms can influence the compound’s electronic properties.
Properties
Molecular Formula |
C7H8Cl2N2O |
|---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
2,5-dichloro-4-propan-2-yloxypyrimidine |
InChI |
InChI=1S/C7H8Cl2N2O/c1-4(2)12-6-5(8)3-10-7(9)11-6/h3-4H,1-2H3 |
InChI Key |
ZQFKLIHXNBEAHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=NC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


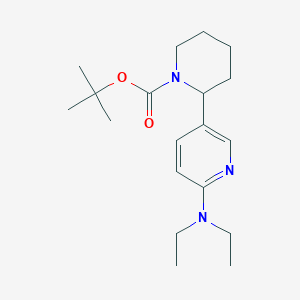
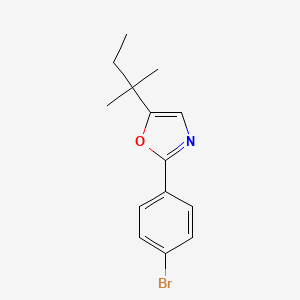
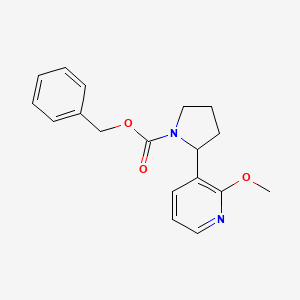
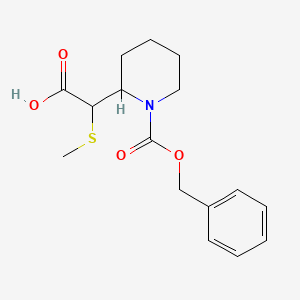
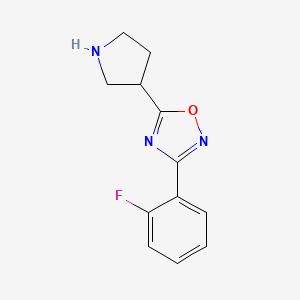
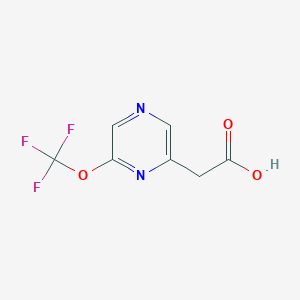
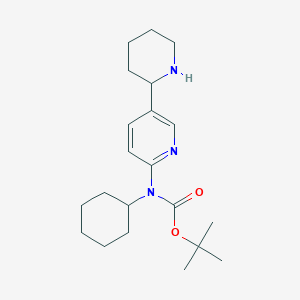

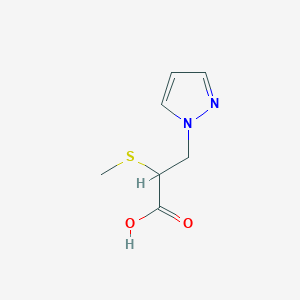
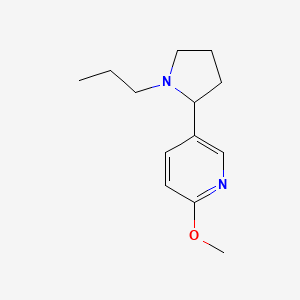
![1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804661.png)
